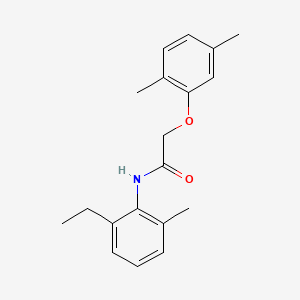
2-(2,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide, commonly known as A-769662, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. A-769662 is a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. In
Mechanism of Action
A-769662 is a potent activator of 2-(2,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide, a key regulator of cellular energy homeostasis. 2-(2,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide is activated in response to a decrease in cellular energy levels, such as during exercise or calorie restriction. Once activated, 2-(2,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide promotes energy production by increasing glucose uptake and fatty acid oxidation, while inhibiting energy-consuming processes such as protein synthesis. A-769662 activates 2-(2,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide by binding to the allosteric site on the γ-subunit of the enzyme, leading to conformational changes that enhance its activity.
Biochemical and Physiological Effects:
A-769662 has been shown to have a range of biochemical and physiological effects. It has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle cells, leading to improved insulin sensitivity. It has also been shown to reduce body weight and adiposity in obese mice, likely through increased energy expenditure and decreased food intake. Additionally, A-769662 has been shown to inhibit the growth of cancer cells in vitro and in vivo, likely through the induction of apoptosis.
Advantages and Limitations for Lab Experiments
A-769662 has several advantages for use in lab experiments. It is a potent and specific activator of 2-(2,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide, making it a useful tool for studying the role of 2-(2,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide in cellular physiology. It is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, A-769662 has some limitations. It is not a natural activator of 2-(2,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide, and its effects on cellular physiology may not fully reflect those of endogenous activators. Additionally, A-769662 has been shown to have off-target effects on other enzymes, which may complicate interpretation of experimental results.
Future Directions
There are several future directions for research on A-769662. One area of interest is the development of more potent and specific activators of 2-(2,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide. Another area of interest is the investigation of the effects of A-769662 on other physiological processes, such as inflammation and autophagy. Additionally, the potential therapeutic applications of A-769662, particularly in the treatment of type 2 diabetes and cancer, warrant further investigation.
Synthesis Methods
A-769662 can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2,5-dimethylphenol with 2-ethyl-6-methylphenylacetyl chloride in the presence of a base, followed by the reaction of the resulting product with N,N-dimethylacetamide. The final product is purified using column chromatography to obtain pure A-769662. The synthesis of A-769662 has been well-established in the literature and can be easily replicated in the laboratory.
Scientific Research Applications
A-769662 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-diabetic, anti-obesity, and anti-cancer properties. A-769662 has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells, making it a promising candidate for the treatment of type 2 diabetes. It has also been shown to reduce body weight and adiposity in obese mice, making it a potential treatment for obesity. Additionally, A-769662 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential anti-cancer agent.
properties
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-5-16-8-6-7-15(4)19(16)20-18(21)12-22-17-11-13(2)9-10-14(17)3/h6-11H,5,12H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHMZILMODQDKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)COC2=C(C=CC(=C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide | |
CAS RN |
315712-88-0 |
Source


|
| Record name | 2-(2,5-DIMETHYLPHENOXY)-N-(2-ETHYL-6-METHYLPHENYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-dichloro-4-({5-[(2,4-dichlorophenoxy)methyl]-2-furoyl}hydrazono)-2-butenoic acid](/img/structure/B5699165.png)
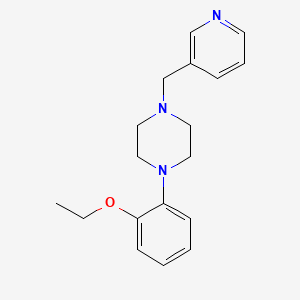


![2'-{[(2-hydroxy-5-methylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5699203.png)

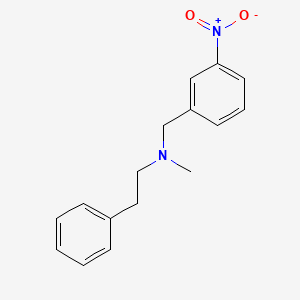

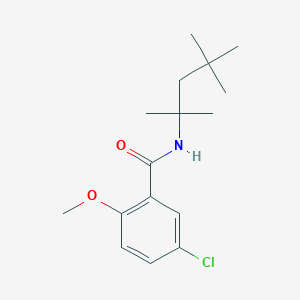
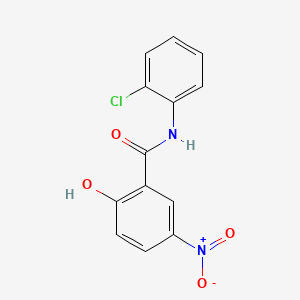
![4-({[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}amino)benzoic acid](/img/structure/B5699257.png)
![N-{[(2-chlorobenzyl)amino]carbonothioyl}benzamide](/img/structure/B5699262.png)